The compound (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone is a synthetic organic molecule notable for its complex structure and potential applications in medicinal chemistry. The compound features a piperidine ring, an imidazole moiety, and a thiazole group, which are often associated with various biological activities. Its systematic IUPAC name reflects the intricate arrangement of these functional groups, indicating its potential as a pharmacological agent.
This compound is classified under organic compounds, specifically as a sulfonamide derivative due to the presence of the sulfonyl functional group. It is often sourced from chemical suppliers specializing in research-grade materials, such as Sigma-Aldrich and BenchChem, where it is available for purchase with specified purity levels typically around 95% .
The synthesis of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone involves several key steps:
These synthetic routes need to be optimized for yield and purity, often requiring multiple purification steps such as recrystallization or chromatography .
The molecular structure of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone can be represented by its molecular formula with a molecular weight of approximately 368.44 g/mol. The compound's structure includes:
The structural representation can be illustrated using SMILES notation: CN1C=CN=C1S(=O)(=O)C1CCNCC1.C1=CC=CS1.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 368.44 g/mol |
| IUPAC Name | (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone |
| Purity | 95% |
The compound can participate in various chemical reactions typical for organic compounds with multiple functional groups:
These reactions are crucial for modifying the compound to enhance its biological activity or to synthesize derivatives with improved properties .
The mechanism of action for (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone likely involves its interaction with specific biological targets such as enzymes or receptors.
The physical properties of (4-((1-methyl-1H-imidazol-2-yl)sulfonyl)piperidin-1-yl)(2-phenylthiazol-4-yl)methanone include:
| Property | Value |
|---|---|
| Appearance | Solid |
| Solubility | Soluble in polar solvents |
| Melting Point | Not specified |
| Boiling Point | Not specified |
Chemical properties include stability under standard laboratory conditions but may vary under extreme pH or temperature conditions .
The compound has potential applications across various fields:
CAS No.: 31373-65-6
CAS No.: 32986-79-1
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1